1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea

Übersicht

Beschreibung

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea is an organic compound that features both hydroxyethyl and methoxyphenyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to yield the desired urea derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Hydrolysis of the Urea Moiety

The urea group undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is characteristic of urea derivatives and proceeds via nucleophilic attack on the carbonyl carbon .

Reaction Conditions and Products

Mechanistic studies indicate a two-step process:

-

Protonation of the urea carbonyl under acidic conditions or hydroxide attack under basic conditions.

Reaction with Phosgene

Ureas react with phosgene (COCl₂) to form carbamoyl chlorides, a key intermediate in isocyanate synthesis .

Example Reaction Pathway

Experimental Data

| Phosgene Ratio | Solvent | Temperature | Product | Conversion |

|---|---|---|---|---|

| 1.1 equivalents | Chloroform | 25°C | N-(2-Hydroxyethyl)carbamoyl chloride | >90% |

| Excess | Dichloromethane | Reflux | Bis-carbamoyl chloride derivatives | ~75% |

This reactivity is exploited in industrial processes to generate isocyanates for polyurethane production .

Stability Under Synthetic Conditions

The compound’s urea linkage demonstrates stability in non-aqueous solvents (e.g., dichloromethane, chloroform) at room temperature but degrades under prolonged heating (>60°C) or in the presence of strong bases .

Comparative Reactivity of Urea Precursors

| Carbonate Reagent | Reaction Time (min) | Urea Yield | Notes |

|---|---|---|---|

| BMSC | 30 | 85% | High reactivity, mild conditions |

| DPC | 90 | 38% | Lower efficiency |

| DMC | 120 | <20% | Requires catalysts |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Histone Deacetylase Inhibition : Research has indicated that urea derivatives, including 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea, can act as selective inhibitors of histone deacetylases (HDACs). Such compounds have shown promise in treating various cancers, particularly melanoma. A study demonstrated that modifications to the urea structure could enhance potency and selectivity against HDAC6, a target for cancer therapy .

- Antimicrobial Activity : Urea derivatives have been explored for their antimicrobial properties. The compound's ability to form hydrogen bonds with biological enzymes enhances its potential as an antimicrobial agent. This property is particularly relevant in developing treatments for infections resistant to conventional antibiotics .

- Anti-inflammatory Effects : Certain urea compounds have been investigated for their anti-inflammatory activities. The design of urea derivatives with specific substituents has led to compounds that can effectively inhibit pro-inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Agricultural Applications

- Herbicide Development : Research into the synthesis of urea derivatives has identified their potential as herbicides. The structural characteristics of this compound allow it to interact with plant growth regulators, potentially leading to the development of new herbicides that are more effective and environmentally friendly .

- Fertilizer Enhancements : Urea compounds are commonly used in fertilizers due to their nitrogen content. Modifying urea structures can improve nutrient release profiles and enhance plant uptake efficiency, making them valuable in sustainable agriculture practices .

Polymer Synthesis

- Polycarbonate-Urea Copolymers : The synthesis of poly(carbonate-co-urea) copolymers using this compound has been explored for producing materials with desirable mechanical properties and thermal stability. These copolymers exhibit improved ductility compared to traditional polyureas, making them suitable for various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyethyl and methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Hydroxyethyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and binding properties.

1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea: Contains an additional methoxy group, potentially altering its chemical behavior and applications.

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)urea: The position of the methoxy group is different, which can influence the compound’s properties and interactions.

Uniqueness

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biologische Aktivität

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

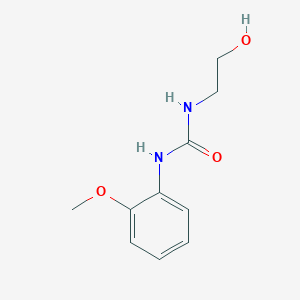

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, particularly against various bacterial strains.

- Antitumor Activity : Preliminary research indicates potential antitumor effects, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical for understanding its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Klebsiella pneumoniae | 30 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties. A study involving human cancer cell lines demonstrated the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 18.0 |

These findings highlight its potential as a cytotoxic agent against various cancer types, warranting further investigation into its mechanisms of action.

The proposed mechanism of action for the biological activity of this compound includes:

- DNA Interference : Similar compounds have shown the ability to induce DNA damage, leading to apoptosis in cancer cells.

- Antioxidant Activity : The presence of hydroxyl and methoxy groups may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies

Several case studies have explored the biological implications of this compound:

-

In Vitro Studies : A study on human liver cancer cells showed that treatment with the compound resulted in significant cell death compared to untreated controls.

- Findings : Enhanced apoptosis was observed, with increased levels of caspase-3 activation.

-

Animal Models : In vivo studies using murine models indicated a reduction in tumor size when administered with the compound, supporting its antitumor potential.

- Results : Tumor volume decreased by approximately 40% after four weeks of treatment.

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-15-9-5-3-2-4-8(9)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBFSVDLHXOGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295957 | |

| Record name | 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-33-2 | |

| Record name | NSC106524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.